Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

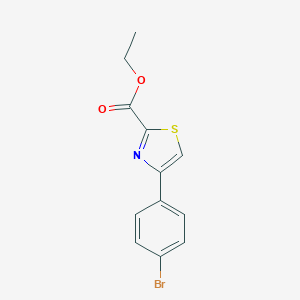

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate . This name reflects its core thiazole ring (a five-membered heterocycle containing nitrogen and sulfur at positions 1 and 3), substituted at position 4 with a 4-bromophenyl group and at position 2 with an ethyl ester functional group.

The structural representation (Figure 1) highlights the following features:

- Thiazole ring : Positions 1 (nitrogen) and 3 (sulfur) define the heterocycle.

- 4-Bromophenyl substituent : A bromine atom para to the point of attachment on the benzene ring.

- Ethyl ester group : An ethoxycarbonyl moiety (-COOCH₂CH₃) at position 2.

Structural descriptors :

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for this compound is 53101-02-3 , a unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous chemical substance identification.

Alternative identifiers :

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 824466 | |

| MDL Number | MFCD01924838 | |

| Synonym | Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate | |

| DSSTox Substance ID | DTXSID30356441 | |

| Wikidata ID | Q82135770 |

These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₀BrNO₂S , with a molecular weight of 312.18 g/mol .

Elemental composition :

| Element | Quantity | Percentage Contribution |

|---|---|---|

| Carbon (C) | 12 | 46.15% |

| Hydrogen (H) | 10 | 3.23% |

| Bromine (Br) | 1 | 25.60% |

| Nitrogen (N) | 1 | 4.49% |

| Oxygen (O) | 2 | 10.25% |

| Sulfur (S) | 1 | 10.28% |

Exact mass :

- Monoisotopic mass : 310.9654 Da (calculated using isotopic abundances: $$^{79}\text{Br}$$ = 50.69%, $$^{81}\text{Br}$$ = 49.31%).

Mass spectrometry data :

- Base peak : m/z 312.18 (molecular ion) with characteristic fragments at m/z 232.98 (loss of -COOCH₂CH₃) and m/z 155.95 (bromophenyl fragment).

Properties

IUPAC Name |

ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCLHKIDYQWOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356441 | |

| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-02-3 | |

| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)thiazole-2-carboxaldehyde. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The para -bromine atom on the phenyl ring facilitates nucleophilic substitution under catalytic or basic conditions. This reaction allows the introduction of various nucleophiles, enhancing molecular diversity.

Mechanistic Insight : The bromine’s electrophilic nature enables attack by nucleophiles via a two-step (addition-elimination) pathway. Palladium catalysts enhance reactivity in cross-coupling applications .

Suzuki-Miyaura Cross-Coupling

The bromophenyl group undergoes Suzuki coupling with arylboronic acids, enabling biaryl synthesis. This reaction is pivotal for constructing complex architectures.

Key Observation : Catalyst systems involving Xantphos ligands improve yields by stabilizing palladium intermediates .

Ester Hydrolysis and Derivatization

The ethyl ester group is hydrolyzed to a carboxylic acid under basic conditions, enabling further functionalization:

-

Amide Formation :

The acid reacts with amines (e.g., 4,4-difluorocyclohexylamine) using HCTU/HOBt to yield amides, critical for drug discovery .

Cyclization Reactions

The thiazole ring participates in cyclization to form fused heterocycles. For example:

-

Reaction with thiourea and iodine yields 2-aminothiazoles, which form Schiff bases with aldehydes .

-

Treatment with α-bromoketones generates extended thiazole derivatives via Hantzsch thiazole synthesis .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under radical or metal-free conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NIS (N-iodosuccinimide) | DMF, 120°C | Ethyl 4-(4-iodophenyl)thiazole-2-carboxylate |

| CuCl₂ | DMSO, 100°C | Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate |

Photocatalytic Reactions

Recent studies highlight the compound’s utility in visible-light-driven C–H functionalization. For instance, coupling with acrylates via iridium photocatalysts produces styrenated derivatives .

Scientific Research Applications

Pharmaceutical Development

Anticancer and Anti-inflammatory Agents

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a critical intermediate in synthesizing several pharmaceuticals, particularly those targeting cancer and inflammation. Research has demonstrated its efficacy in developing compounds that inhibit specific cancer cell lines and reduce inflammatory responses. For instance, studies have shown that derivatives of thiazole compounds exhibit promising activity against various cancer types, including breast and colon cancers .

Case Study: SIRT2 Inhibitors

Recent research highlighted the discovery of thiazole-based SIRT2 inhibitors with significant anticancer properties. One compound demonstrated an IC50 value of 17.3 μM, indicating potential for further development as a therapeutic agent .

Agricultural Chemistry

Pesticide Formulations

In agricultural applications, this compound is utilized in formulating agrochemicals aimed at pest control. Its effectiveness in enhancing crop protection has been documented, leading to increased agricultural productivity. The compound's ability to disrupt pest metabolic pathways makes it a valuable component in sustainable agriculture practices .

Material Science

Development of Advanced Materials

The compound plays a role in creating novel materials with enhanced properties such as thermal stability and chemical resistance. These materials are beneficial for various applications, including coatings and plastics. The unique structural characteristics of this compound allow for modifications that improve material performance under extreme conditions .

Biochemical Research

Biological Pathways and Mechanisms

Researchers employ this compound to investigate biological pathways and mechanisms. This research contributes to understanding disease mechanisms and identifying new therapeutic targets. The compound's interactions with enzymes and other biological molecules provide insights into metabolic processes, aiding drug design efforts .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material in various analytical methods. Its use ensures accuracy and reliability in detecting and quantifying related compounds, which is crucial for quality control in pharmaceutical production .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate for anticancer and anti-inflammatory agents; SIRT2 inhibitors research |

| Agricultural Chemistry | Used in pesticide formulations for effective pest control |

| Material Science | Development of advanced materials with improved thermal stability and chemical resistance |

| Biochemical Research | Studies biological pathways; aids in drug design |

| Analytical Chemistry | Standard reference material for accurate chemical analyses |

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . Additionally, they may interact with various receptors and enzymes in the human body, contributing to their biological activities .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Thiazole derivatives with substituents at positions 2 and 4 exhibit distinct electronic and steric profiles:

Key Findings :

Key Observations :

Crystallographic and Conformational Analysis

- Cyclohexa-diene derivatives () with 4-bromophenyl groups exhibit dihedral angles of ~80° between aryl rings, suggesting non-coplanar structures that may influence packing in crystals or interactions with biological targets .

- Thiazole cores generally adopt planar conformations, but ortho-substituents (e.g., 2-methoxyphenyl) introduce torsional strain, reducing planarity .

Biological Activity

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, including anticancer, antiviral, and antimicrobial activities, supported by various studies and data.

Chemical Structure

This compound features a thiazole ring, which is known for its presence in many biologically active compounds. The structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- In Vitro Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). Results indicated that it exhibits significant antiproliferative activity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against flaviviruses.

Key Findings:

- Antiflaviviral Activity : In studies focused on flavivirus infections, derivatives of phenylthiazoles were shown to inhibit viral replication effectively. While specific data on this compound's activity against flaviviruses is limited, structural analogs suggest potential efficacy due to the thiazole moiety's ability to interact with viral proteins .

- Selectivity Index : Compounds similar in structure have demonstrated high selectivity indices (TI) in antiviral assays, indicating a favorable therapeutic window .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various pathogenic bacteria and fungi.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Time-Kill Assays : In time-kill assays, the compound exhibited bactericidal effects within 24 hours of exposure, further supporting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring and the phenyl group can significantly enhance or diminish activity.

| Modification | Effect on Activity |

|---|---|

| Bromination at para position | Increases anticancer potency |

| Alkyl substitution on thiazole | Enhances antimicrobial efficacy |

| Alteration of ester group | Impacts antiviral selectivity |

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Anticancer Trials : A phase II trial involving a thiazole derivative similar to this compound showed promising results in patients with advanced breast cancer, leading to further exploration in combination therapies .

- Antiviral Research : A study examining the effects of thiazole compounds on dengue virus indicated that modifications could lead to enhanced antiviral properties without increasing toxicity .

- Antimicrobial Investigations : Clinical isolates of resistant bacterial strains were treated with thiazole derivatives, resulting in significant reductions in bacterial load, suggesting potential applications in treating antibiotic-resistant infections .

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate?

- Methodological Answer: The compound can be synthesized via the Hantzsch thiazole synthesis, which involves cyclizing an α-haloketone (e.g., 4-bromophenylglyoxal bromide) with a thiourea derivative under basic conditions. For example, analogous syntheses (e.g., Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate) use ethyl 2-bromoacetate and thiourea in ethanol with glacial acetic acid as a catalyst, followed by reflux and recrystallization . Alternatively, condensation reactions (e.g., cyclohexenone derivatives) employ ethyl acetoacetate and aryl ketones in ethanol with NaOH, yielding crystalline products after aqueous workup . Optimization of reaction time, temperature, and catalyst concentration (e.g., 10% NaOH in ) is critical for improving yields (e.g., 65% in cyclohexenone synthesis) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer: Spectroscopy:

- NMR : and NMR confirm substituent positions (e.g., ester carbonyl at ~165–170 ppm, aromatic protons in the 7–8 ppm range).

- IR : Peaks at ~1700 cm (C=O stretch) and ~3100 cm (aromatic C-H) validate functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight.

Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. Programs like WinGX and ORTEP visualize anisotropic displacement ellipsoids and generate publication-quality figures . For example, reports a distorted half-chair conformation for cyclohexenone derivatives, with dihedral angles between aryl rings quantified using Cremer-Pople puckering parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in proposed reaction mechanisms during synthesis?

- Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via in-situ techniques (e.g., FT-IR, HPLC) to identify rate-determining steps.

- Isotopic Labeling : Use -labeled reagents to trace carbon pathways (e.g., confirming cyclization vs. side reactions).

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to validate mechanistic hypotheses. For instance, ’s acylation steps could be modeled to assess steric/electronic effects of the 4-bromophenyl group .

- Cross-Validation : Compare spectroscopic data with structurally similar compounds (e.g., ’s thiazole derivatives) to identify discrepancies in functional group reactivity .

Q. How do ring puckering and conformational analysis inform the compound’s reactivity?

- Methodological Answer:

- Cremer-Pople Parameters : Quantify ring puckering (e.g., θ and φ angles) from SC-XRD data to correlate conformation with electronic properties. For example, ’s cyclohexenone exhibits a half-chair conformation (θ = 50.6°, φ = 138.9°), which influences steric accessibility for nucleophilic attacks .

- Intermolecular Interactions : Weak C-H···O and C-H···π interactions (observed in ’s crystal packing) affect solubility and crystallization efficiency. Hirshfeld surface analysis can map these interactions to predict solid-state stability .

- Reactivity Implications : Distorted conformations may enhance electrophilicity at the thiazole’s C2 position, facilitating nucleophilic substitution or ester hydrolysis .

Q. What methodologies assess the compound’s potential biological activity?

- Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols from analogous thiazole derivatives .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values. Compare with structure-activity relationships (SAR) of 4-arylthiazole esters .

- Molecular Docking : Simulate binding to target proteins (e.g., thymidylate synthase for anticancer activity) using AutoDock Vina. Validate with in vitro results to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.